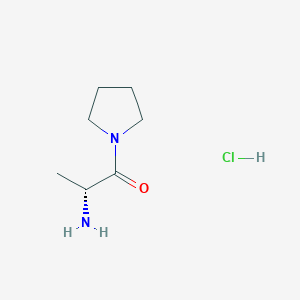
2-(Furan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)propanoic acid is an organic compound characterized by a furan ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)propanoic acid typically involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method ensures the formation of the desired product with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biomass-derived furans such as furfural and 5-hydroxymethylfurfural (5-HMF) as starting materials . These compounds are considered platform chemicals and are widely used for the synthesis of various fine chemicals, pharmaceuticals, and other industrial products.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the furan ring or the propanoic acid moiety.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products:
Scientific Research Applications
2-(Furan-3-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)propanoic acid involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The compound’s antimicrobial activity is attributed to its ability to form reactive electrophilic species under specific conditions, which interact with microbial cells and inhibit their growth .
Comparison with Similar Compounds
- 2-Furanpropanoic acid
- 3-(2-Furyl)propionic acid
- Ethyl 3-(furan-2-yl)propanoate
Comparison: 2-(Furan-3-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, while 2-Furanpropanoic acid and 3-(2-Furyl)propionic acid share similar furan ring structures, their reactivity and applications may differ based on the position of the furan ring and the nature of the substituents .
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(furan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8O3/c1-5(7(8)9)6-2-3-10-4-6/h2-5H,1H3,(H,8,9) |
InChI Key |
SQMPTIRFFDGNBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=COC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


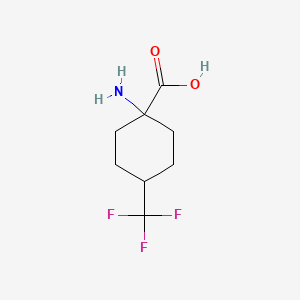
![Ethyl 4-(5-fluorospiro[indoline-3,4'-piperidin]-1'-yl)piperidine-1-carboxylate](/img/structure/B12275658.png)
![3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12275660.png)
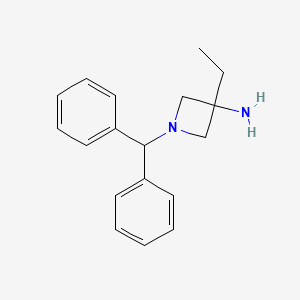
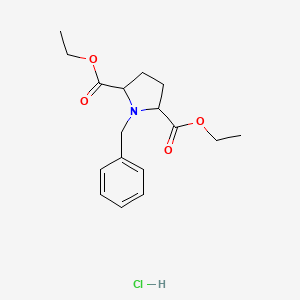
![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12275674.png)

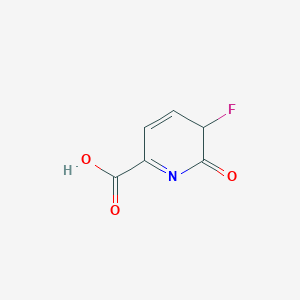
![3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide](/img/structure/B12275686.png)
![2-tert-butyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12275695.png)
![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12275704.png)
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B12275705.png)

